2-methoxy-6-(4-methylphenyl)-3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine
Description
2-methoxy-6-(4-methylphenyl)-3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a complex organic compound that features a pyridine ring substituted with methoxy, methylphenyl, and oxadiazolyl groups. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Properties
IUPAC Name |
3-[2-methoxy-6-(4-methylphenyl)pyridin-3-yl]-5-(3-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-14-7-9-16(10-8-14)19-12-11-18(22(23-19)26-3)20-24-21(27-25-20)17-6-4-5-15(2)13-17/h4-13H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPBXDSDNVCVLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C=C2)C3=NOC(=N3)C4=CC=CC(=C4)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-6-(4-methylphenyl)-3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methoxy group: This can be done via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Attachment of the methylphenyl group: This can be achieved through Friedel-Crafts alkylation or acylation reactions.
Formation of the oxadiazole ring: This involves cyclization reactions using hydrazides and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production methods would scale up these synthetic routes, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the methoxy or methyl groups, forming corresponding aldehydes or acids.
Reduction: Reduction reactions could target the oxadiazole ring, potentially opening it to form amines or other derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the pyridine or phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or organolithium compounds for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions but could include various substituted pyridines, phenyl derivatives, and oxadiazole ring-opened products.
Scientific Research Applications
Chemistry
Synthesis of novel materials: The compound could be used as a building block for creating new polymers or materials with specific electronic or optical properties.
Biology
Biological activity: Compounds with similar structures are often investigated for their potential as pharmaceuticals, including anti-inflammatory, antimicrobial, or anticancer agents.
Medicine
Drug development: The compound could be a lead compound in the development of new drugs targeting specific biological pathways.
Industry
Material science: The compound might be used in the development of new materials for electronics, coatings, or other industrial applications.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The oxadiazole ring, in particular, is known to interact with various biological targets, potentially disrupting or enhancing specific pathways.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-6-(4-methylphenyl)pyridine: Lacks the oxadiazole ring, potentially altering its biological activity and chemical reactivity.
3-(4-methylphenyl)-1,2,4-oxadiazole: Lacks the pyridine ring, which might affect its overall stability and reactivity.
Uniqueness
The unique combination of the pyridine ring with methoxy, methylphenyl, and oxadiazolyl groups in 2-methoxy-6-(4-methylphenyl)-3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine likely imparts distinct chemical and biological properties, making it a compound of interest for further research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
